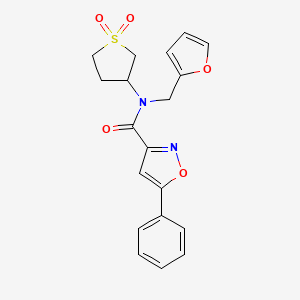![molecular formula C26H28N2O3S B11360923 N-(2-ethyl-6-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11360923.png)
N-(2-ethyl-6-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes aromatic rings, an acetamide group, and a thiazine ring, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-ethyl-6-methylaniline and 9-isopropyl-6H-dibenzo[c,e][1,2]thiazine-6,6-dioxide. The reaction conditions could involve:
Step 1: Nitration of 2-ethyl-6-methylaniline to introduce a nitro group.
Step 2: Reduction of the nitro group to an amine.
Step 3: Acylation of the amine with an appropriate acyl chloride to form the acetamide.
Step 4: Coupling with 9-isopropyl-6H-dibenzo[c,e][1,2]thiazine-6,6-dioxide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigating its potential as a therapeutic agent or drug candidate.
Industry: Applications in materials science or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action for N-(2-ethyl-6-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- N-(2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups and the presence of both aromatic and thiazine rings. These structural features could influence its reactivity, stability, and interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C26H28N2O3S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C26H28N2O3S/c1-5-19-10-8-9-18(4)26(19)27-25(29)16-28-23-14-13-20(17(2)3)15-22(23)21-11-6-7-12-24(21)32(28,30)31/h6-15,17H,5,16H2,1-4H3,(H,27,29) |
InChI Key |
KLXMYFLRHBQLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11360855.png)
![N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360860.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11360862.png)
![N-(3-chlorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11360871.png)
![2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11360874.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360881.png)
![2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11360886.png)

![4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B11360893.png)


![3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11360913.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11360921.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B11360926.png)
